2-(3-Methyloxolan-2-yl)acetic acid
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Overview
Description
2-(3-Methyloxolan-2-yl)acetic acid, also known as (2-methyltetrahydro-3-furanyl)acetic acid, is an organic chemical compound . It has a molecular weight of 144.17 and a molecular formula of C7H12O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a methyloxolan ring attached to an acetic acid group . The InChI code for this compound is 1S/C7H12O3/c1-5-6 (2-3-10-5)4-7 (8)9/h5-6H,2-4H2,1H3, (H,8,9) and the InChI key is VKSAXGLYIZSGTF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a melting point of 116-117°C . It has a predicted density of 1.092±0.06 g/cm3 and a predicted pKa of 4.58±0.10 .Scientific Research Applications
Green Extraction of Natural Products
2-Methyloxolane (2-MeOx), a solvent derived from 2-(3-methyloxolan-2-yl)acetic acid, has emerged as a sustainable, bio-based alternative to hexane for the extraction of natural products and food ingredients. Its solvent power, extraction efficiency, low toxicological profile, and minimal environmental impacts make it an attractive option for modern plant-based chemistry, particularly in the extraction of lipophilic foodstuff and natural products. This bio-based solvent stands out for its environmentally and economically viable alternative to conventional petroleum-based solvents, promising a greener and more sustainable approach in various fields of chemistry and industry (Rapinel et al., 2020).
Water–Acetic Acid Mixtures Separation
In industrial processes, particularly in the chemical and pharmaceutical sectors, the separation of water–acetic acid mixtures is crucial due to the significant presence of acetic acid in wastewater streams. Pervaporation (PV), a membrane process-based technique, offers a more economical and environmentally friendly solution for this separation challenge. This method is highlighted for its efficiency in dealing with high-strength wastewaters contaminated with acetic acid, which is difficult to separate by conventional distillation due to close relative volatilities. The review underlines pervaporation's role in promoting sustainable industrial practices by providing an effective solution for recycling acetic acid from aqueous streams, thereby addressing both economic and environmental concerns (Aminabhavi & Toti, 2003).
Wastewater Disinfection
Peracetic acid, a compound related to acetic acid chemistry, is recognized for its strong disinfectant properties, finding applications in wastewater treatment. Its effectiveness as a bactericidal, virucidal, fungicidal, and sporicidal agent makes it a compelling choice for disinfecting wastewater effluents. The advantages of peracetic acid include its broad spectrum of activity even in heterogeneous organic matter, no requirement for quenching, and minimal impact on pH levels. Despite its higher cost, the potential for mass production and its environmental benefits position peracetic acid as a valuable tool in sustainable wastewater management practices (Kitis, 2004).
Safety and Hazards
The safety information for 2-(3-Methyloxolan-2-yl)acetic acid indicates that it is dangerous. It has hazard statements H315, H318, and H335, which indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
2-(3-methyloxolan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHISOTSCWBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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